Y06036

Epigenetics BET Bromodomain Inhibition Prostate Cancer

Researchers studying castration-resistant prostate cancer often face confounding off-target effects with pan-BET inhibitors. Y06036 is a selective BRD4(1) inhibitor (Kd=82 nM) optimized to address this gap. - Validated in AR-positive CRPC models: suppresses AR, AR-variants, and MYC expression. - Demonstrated in vivo efficacy: tumor growth inhibition in C4-2B xenograft at 50 mg/kg i.p. - High selectivity profile minimizes non-BET bromodomain off-target effects, ensuring cleaner phenotypic readouts.

Molecular Formula C16H15BrN2O5S
Molecular Weight 427.3 g/mol
Cat. No. B10800780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY06036
Molecular FormulaC16H15BrN2O5S
Molecular Weight427.3 g/mol
Structural Identifiers
SMILESCC1=NOC2=CC(=C(C=C12)NS(=O)(=O)C3=C(C=CC(=C3)Br)OC)OC
InChIInChI=1S/C16H15BrN2O5S/c1-9-11-7-12(15(23-3)8-14(11)24-18-9)19-25(20,21)16-6-10(17)4-5-13(16)22-2/h4-8,19H,1-3H3
InChIKeyKVGNGFGTOSOVPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Y06036: Selective BET Bromodomain Inhibitor for Prostate Cancer


Y06036 (Compound 6i; CAS 1832671-96-1) is a benzo[d]isoxazole derivative that functions as a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of epigenetic reader proteins [1]. It binds specifically to the first bromodomain of BRD4 (BRD4(1)) with a dissociation constant (Kd) of 82 nM, demonstrating antitumor activity in preclinical models of castration-resistant prostate cancer (CRPC) [1]. The compound is characterized by its sulfonamide linkage connecting a 5-bromo-2-methoxyphenyl moiety to a 6-methoxy-3-methylbenzo[d]isoxazole scaffold .

Target engagement BRD4(1)-selective BET bromodomain inhibitor
Model fit AR-positive castration-resistant prostate cancer models
Selectivity context Reported selectivity over non-BET bromodomains

Why Selectivity Matters vs. Pan-BET Inhibitors in CRPC


Generic substitution with pan-BET inhibitors such as JQ1 or OTX015 is scientifically inappropriate for studies focused on castration-resistant prostate cancer (CRPC). While these broader BET inhibitors bind multiple bromodomains with varying affinities, Y06036 exhibits high selectivity for BRD4(1) over other non-BET subfamily members [1]. This selectivity profile is critical because off-target inhibition of other bromodomain-containing proteins can confound phenotypic readouts and lead to misinterpretation of mechanism-of-action studies [1]. Furthermore, Y06036 has been specifically optimized and validated in AR-positive prostate cancer models, including direct demonstration of AR and AR-variant suppression, which is not a guaranteed feature of all BET inhibitors .

Pan-BET inhibitor substitution
JQ1 and OTX015 lack BRD4(1) selectivity and may confound mechanism-of-action readouts in prostate cancer studies.
Off-target bromodomain effects
Broader bromodomain binding profiles can alter phenotypic interpretation; Y06036's selectivity may reduce this confounding risk.
AR/AR-variant suppression
Not all BET inhibitors downregulate AR or AR-V7; Y06036 has reported AR-suppressive activity in 22Rv1 cells.

Quantitative Evidence for Y06036


BRD4(1) Binding Affinity vs. Y06137

In a direct head-to-head comparison within the same study, Y06036 (Compound 6i) exhibited a BRD4(1) binding affinity (Kd = 82 nM) that is statistically indistinguishable from its closest structural analog Y06137 (Compound 7m; Kd = 81 nM) [1]. Both compounds represent the most potent members of the benzo[d]isoxazole series optimized for CRPC, establishing Y06036 as a benchmark compound within this chemotype.

BRD4(1) affinity vs Y06137
Head-to-head
Y06036: Kd 82 nM Y06137: Kd 81 nM Δ1 nM (non-significant)
Binding affinity comparable to lead analog in the series
Direct comparison from the same study
Epigenetics BET Bromodomain Inhibition Prostate Cancer

BRD4(1) Binding Affinity vs. JQ1

Y06036 binds BRD4(1) with a Kd of 82 nM [1], while the widely used pan-BET inhibitor (+)-JQ1 exhibits a Kd of approximately 50 nM for BRD4(1) and 90 nM for BRD4(2) [2]. While JQ1 shows slightly higher affinity for BRD4(1), Y06036 offers a distinct selectivity advantage (see separate evidence item), and its potency is sufficient for robust target engagement in cellular and in vivo models of CRPC.

BRD4(1) affinity vs JQ1
Cross-study
Y06036: Kd 82 nM (+)-JQ1: ~50 nM ~32 nM (JQ1 higher affinity)
JQ1 shows higher affinity; selectivity profile may differ
Cross-study comparison; different assay conditions
Epigenetics BET Bromodomain Inhibition Chemical Probe Selectivity

Selectivity Profile Over Non-BET Bromodomains

Y06036 and its analog Y06137 demonstrated high selectivity over other non-BET subfamily members when profiled against a panel of 32 representative bromodomain-containing proteins [1]. This selectivity is a key differentiator from pan-BET inhibitors like JQ1, which exhibit broader binding across multiple bromodomains [2]. The precise quantitative selectivity data (e.g., fold-selectivity values) are not publicly available in the abstracted sources; therefore, this evidence is classified as class-level inference based on the authors' explicit statement of high selectivity.

Selectivity over non-BET
Class-level
High selectivity against 32 non-BET bromodomains (qualitative)
Reported selectivity may reduce off-target confounding
Quantitative fold-selectivity data not available
Epigenetics BET Bromodomain Inhibition Selectivity Profiling

Antiproliferative Activity in AR-Positive Prostate Cancer Cells

Y06036 exhibits antiproliferative activity across a panel of androgen receptor (AR)-positive prostate cancer cell lines, with IC50 values ranging from 0.29 to 2.6 μM . The tested cell lines include LNCaP, C4-2B, 22Rv1, and VCaP, which represent models of both androgen-sensitive and castration-resistant disease . Notably, treatment with Y06036 also downregulates both full-length AR and AR splice variants in 22Rv1 cells . While direct comparator IC50 data for other BET inhibitors in the exact same panel are not provided in the abstracted sources, this potency range is consistent with effective BET inhibition in prostate cancer models.

AR+ cell antiproliferative IC50
Data to verify
0.29 – 2.6 μM
Cell proliferation inhibition in AR-positive models
LNCaP, C4-2B, 22Rv1, VCaP cells; no direct comparator
Prostate Cancer Cell Proliferation Androgen Receptor Signaling

In Vivo Efficacy in CRPC Xenograft Model

Y06036 demonstrated therapeutic efficacy in a C4-2B castration-resistant prostate cancer (CRPC) xenograft tumor model in mice when administered at 50 mg/kg intraperitoneally five times per week for 25 days . The compound was well tolerated based on overall behavior and body weight monitoring . This in vivo activity in a CRPC model distinguishes Y06036 from BET inhibitors that lack validated efficacy in this specific disease context.

In vivo CRPC xenograft
Data to verify
C4-2B model, 50 mg/kg i.p., 5×/week, 25 days
Reported tumor growth inhibition in CRPC model
Tolerability noted; independent validation recommended
Prostate Cancer Xenograft Model In Vivo Pharmacology

Structural Basis for BRD4(1) Binding

A cocrystal structure of a representative benzo[d]isoxazole inhibitor (structurally related to Y06036) in complex with BRD4(1) has been solved, providing a solid structural basis for compound optimization [1]. This structural information enables rational understanding of the binding mode and selectivity determinants, which is not available for all BET inhibitors. While the specific PDB entry for Y06036 itself is not detailed in the abstracted sources, the availability of class-level structural data supports the scientific rationale for selecting this chemotype.

Structural basis
Class-level
Cocrystal structure of analog with BRD4(1) available
Supports binding mode analysis and SAR interpretation
Y06036-specific structure not yet reported
Structural Biology BET Bromodomain Inhibition Drug Design

Research Application Scenarios


CRPC Epigenetic Mechanism Studies

Given its validated in vivo efficacy in a C4-2B CRPC xenograft model and its demonstrated ability to suppress AR, AR-regulated genes, and MYC expression in prostate cancer cells [1], Y06036 is optimally suited for investigating BET-dependent transcriptional programs in castration-resistant prostate cancer. Researchers studying mechanisms of AR-variant-driven resistance will benefit from the compound's AR-suppressive activity [1].

Selectivity-Required Chemical Biology

For experiments where confounding off-target effects from non-BET bromodomain inhibition must be minimized, Y06036 offers a selectivity advantage over pan-BET inhibitors . This makes it a preferred tool compound for dissecting BRD4(1)-specific functions in chromatin regulation and transcriptional control, particularly when phenotypic outcomes need to be confidently attributed to BET family inhibition rather than other bromodomain-containing proteins.

Medicinal Chemistry Benchmarking

As one of the two most potent compounds emerging from a structure-guided optimization campaign of benzo[d]isoxazole-based BET inhibitors , Y06036 serves as an excellent benchmark compound for medicinal chemistry groups developing next-generation BET inhibitors. Its well-characterized binding affinity (Kd = 82 nM) , cellular potency profile [1], and structural class provide a solid reference point for evaluating new analogs.

In Vivo Preclinical Pharmacology in Prostate Cancer

Researchers planning in vivo efficacy studies in prostate cancer models should prioritize Y06036 based on its demonstrated therapeutic effect and tolerability in a CRPC xenograft model at a defined dosing regimen (50 mg/kg i.p., 5x/week for 25 days) . This established in vivo protocol reduces experimental optimization time and increases the likelihood of reproducible results.

Application
Selection Property
Validation Focus
CRPC epigenetic mechanism research
BRD4(1)-selective tool compound
AR/MYC transcriptional suppression readouts
BET selectivity-focused chemical biology
Selectivity over non-BET bromodomains
Off-target bromodomain profiling
Next-generation BET inhibitor development
Benzo[d]isoxazole chemotype potency benchmark
Binding affinity and SAR validation
Prostate cancer xenograft pharmacology
In vivo model-response endpoints
Dosing and tolerability in CRPC xenografts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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